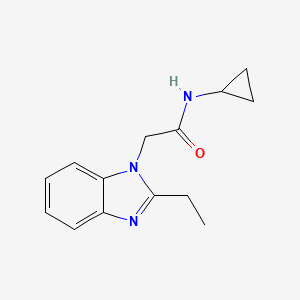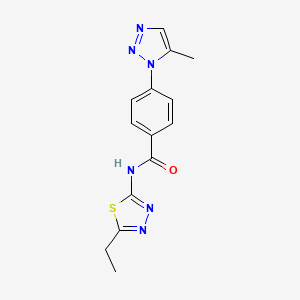
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MDPV, is a psychoactive drug that is classified as a synthetic cathinone. It is a highly potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a potent stimulant by binding to and inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which in turn leads to a range of physiological and psychological effects. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including euphoria, increased alertness and energy, and enhanced sociability. However, these effects are often accompanied by a range of adverse effects, including anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in laboratory experiments. It is a highly potent and selective stimulant that produces a range of well-defined effects on the central nervous system. It is also relatively easy to synthesize and has a long half-life, which makes it useful for studying the long-term effects of stimulant use. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has several limitations, including its potential for abuse and its potential to produce adverse effects at high doses.
Future Directions
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of novel therapeutic agents based on the chemical structure of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Another area of interest is the study of the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine use on the brain and the body. Finally, there is a need for further research on the potential risks and benefits of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine use, including its potential for abuse and addiction.
Scientific Research Applications
1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including increasing dopamine and norepinephrine levels and inhibiting the reuptake of these neurotransmitters. These effects make 1-(4-methoxy-2,3-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine a potential treatment for a range of psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-20(2)23(26-3)12-11-22(19)18-25-16-14-24(15-17-25)13-7-10-21-8-5-4-6-9-21/h4-12H,13-18H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXNCSYIYKPQBE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4673691.png)

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4673712.png)


![N-benzyl-2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4673730.png)

![7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4673755.png)

![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4673794.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)